molecular formula C12H10N2O2 B14808331 2-{[(E)-furan-2-ylmethylidene]amino}benzamide

2-{[(E)-furan-2-ylmethylidene]amino}benzamide

Cat. No.: B14808331
M. Wt: 214.22 g/mol
InChI Key: DQMPFHBUCPAVHP-UHFFFAOYSA-N
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Description

2-[(2-furylmethylene)amino]benzamide is an organic compound characterized by the presence of a furan ring and a benzamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethylene)amino]benzamide typically involves the condensation reaction between 2-furylmethyleneamine and benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for 2-[(2-furylmethylene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethylene)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: 2-[(2-furylmethyl)amino]benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

2-[(2-furylmethylene)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethylene)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-furylmethylene)amino]benzoic acid
  • 2-[(2-furylmethylene)amino]benzyl alcohol
  • 2-[(2-furylmethylene)amino]benzylamine

Comparison

Compared to these similar compounds, 2-[(2-furylmethylene)amino]benzamide is unique due to its benzamide group, which imparts distinct chemical and biological properties. For instance, the benzamide group can enhance the compound’s ability to form hydrogen bonds, influencing its solubility and reactivity. Additionally, the presence of the furan ring contributes to the compound’s aromaticity and potential biological activity.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(furan-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C12H10N2O2/c13-12(15)10-5-1-2-6-11(10)14-8-9-4-3-7-16-9/h1-8H,(H2,13,15)

InChI Key

DQMPFHBUCPAVHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=CO2

Origin of Product

United States

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